molecular formula C16H15BrClN3O3 B5121256 2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide

2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide

Cat. No.: B5121256
M. Wt: 412.7 g/mol
InChI Key: FTYIIYAZQNDVKX-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide is a complex organic compound with a molecular formula of C16H15BrClN3O3 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to an aniline and benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the bromination of benzamide, followed by the introduction of the propyl chain and subsequent chlorination and nitration of the aniline ring. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding aniline derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylbenzamide
  • 2-chloro-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide
  • 2-nitro-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide

Uniqueness

2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide is unique due to the combination of bromine, chlorine, and nitro functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of various derivatives with tailored properties.

Properties

IUPAC Name

2-bromo-N-[3-(2-chloro-4-nitroanilino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O3/c17-13-5-2-1-4-12(13)16(22)20-9-3-8-19-15-7-6-11(21(23)24)10-14(15)18/h1-2,4-7,10,19H,3,8-9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYIIYAZQNDVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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